molecular formula C26H27N7O B12476492 N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)glycinamide

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)glycinamide

Cat. No.: B12476492
M. Wt: 453.5 g/mol
InChI Key: IUPSODABARYOLI-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)glycinamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine ring substituted with bis(4-methylphenyl)amino groups and a glycinamide moiety, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)glycinamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where 4,6-dichloro-1,3,5-triazine is reacted with 4-methylphenylamine to form the intermediate 4,6-bis(4-methylphenylamino)-1,3,5-triazine. This intermediate is then further reacted with N-(2-methylphenyl)glycinamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH~4~).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH~4~) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)glycinamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound’s triazine ring and amino groups allow it to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its glycinamide moiety may interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4,6-bis(4-methylphenylamino)-1,3,5-triazine: Shares the triazine core but lacks the glycinamide moiety.

    N-(2-methylphenyl)glycinamide: Contains the glycinamide group but lacks the triazine ring.

    2,4-bis(4-methylphenylamino)-1,3,5-triazine: Similar structure with different substitution pattern on the triazine ring.

Uniqueness

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)glycinamide is unique due to the combination of its triazine ring and glycinamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C26H27N7O

Molecular Weight

453.5 g/mol

IUPAC Name

2-[[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]amino]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C26H27N7O/c1-17-8-12-20(13-9-17)28-25-31-24(27-16-23(34)30-22-7-5-4-6-19(22)3)32-26(33-25)29-21-14-10-18(2)11-15-21/h4-15H,16H2,1-3H3,(H,30,34)(H3,27,28,29,31,32,33)

InChI Key

IUPSODABARYOLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC=CC=C3C)NC4=CC=C(C=C4)C

Origin of Product

United States

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